2-(4-Chloropyridin-2-yl)acetonitrile
Overview
Description
2-(4-Chloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H5ClN2. It is a derivative of pyridine, featuring a chlorine atom at the 4-position and a nitrile group attached to the 2-position of the pyridine ring. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Chloropyridin-2-yl)acetonitrile can be synthesized through several methods:
Chlorination of Pyridine Derivatives: : One common method involves the chlorination of 2-acetonitrilepyridine using chlorine gas in the presence of a suitable catalyst.
Nucleophilic Substitution: : Another approach is the nucleophilic substitution of 4-chloropyridine-2-carboxylic acid with a cyanide ion source, such as potassium cyanide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high temperatures and pressures. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form 2-(4-chloropyridin-2-yl)acetic acid.
Reduction: : Reduction reactions can convert the nitrile group to an amine, resulting in 2-(4-chloropyridin-2-yl)ethylamine.
Substitution: : Substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are often used for substitution reactions.
Oxidation: : 2-(4-chloropyridin-2-yl)acetic acid
Reduction: : 2-(4-chloropyridin-2-yl)ethylamine
Substitution: : Various substituted pyridines depending on the reagent used
Scientific Research Applications
2-(4-Chloropyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Chloropyridin-2-yl)acetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways and targets involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(4-Chloropyridin-2-yl)acetonitrile is similar to other pyridine derivatives, such as 2-(4-chloropyridin-2-yl)ethanol and 2-(4-chloropyridin-2-yl)ethylamine
List of Similar Compounds
2-(4-Chloropyridin-2-yl)ethanol
2-(4-Chloropyridin-2-yl)ethylamine
4-Chloropyridine-2-carboxylic acid
2-(4-Chloropyridin-2-yl)acetic acid
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-chloropyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEFJISZKHVFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.